molecular formula C11H19N5O B8645948 6-(4-(2-Methoxyethyl)piperazin-1-yl)pyrimidin-4-amine

6-(4-(2-Methoxyethyl)piperazin-1-yl)pyrimidin-4-amine

Cat. No. B8645948
M. Wt: 237.30 g/mol
InChI Key: VACQGYOKWDYLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(2-Methoxyethyl)piperazin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H19N5O and its molecular weight is 237.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(2-Methoxyethyl)piperazin-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(2-Methoxyethyl)piperazin-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(4-(2-Methoxyethyl)piperazin-1-yl)pyrimidin-4-amine

Molecular Formula

C11H19N5O

Molecular Weight

237.30 g/mol

IUPAC Name

6-[4-(2-methoxyethyl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C11H19N5O/c1-17-7-6-15-2-4-16(5-3-15)11-8-10(12)13-9-14-11/h8-9H,2-7H2,1H3,(H2,12,13,14)

InChI Key

VACQGYOKWDYLEX-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCN(CC1)C2=NC=NC(=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-Chloropyrimidin-4-amine 7-2 (0.3 g, 2.32 mmol) and diisopropylethylamine (0.30 g, 2.32 mmol) were suspended in n-butanol and then 1-(2-methoxyethyl)piperazine 5-2 (0.334 g, 2.32 mmol) was added. The reaction was stirred at 125° C. for 18 hours. The butanol was removed under reduced pressure, diluted with DCM and loaded onto a silica column eluted with DCM (100 mL), DCM:MeOH (99:4) and then DCM:MeOH:NH4OH (9:1:0.1). The product 5-3 was isolated after evaporation. 1H-NMR (DMSO): 7.95 ppm (s, 1H); 6.23 ppm (s, 2H); 5.59 ppm (s, 1H); 3.43 ppm (m, 4H); 3.33 ppm (m, 2H); 3.25 ppm (s, 3H); 2.59 ppm (m, 2H); 2.54 ppm (m, 4H).
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